beta-Butyrolactone

Catalog No.
S585765
CAS No.
3068-88-0
M.F
C4H6O2
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Butyrolactone

CAS Number

3068-88-0

Product Name

beta-Butyrolactone

IUPAC Name

4-methyloxetan-2-one

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3

InChI Key

GSCLMSFRWBPUSK-UHFFFAOYSA-N

SMILES

CC1CC(=O)O1

Solubility

greater than or equal to 100 mg/mL at 73° F (NTP, 1992)

Synonyms

3-Hydroxybutyric Acid β-Lactone; β-Hydroxybutyric Acid Lactone; (RS)-β-Butyrolactone; (±)-β-Butyrolactone; (±)-β-Methylpropiolactone; 3-Hydroxybutyric Acid Lactone; 4-Methyl-2-oxetanone; 3-Hydroxybutanoic Acid β-Lactone; DL-β-Butyrolactone; rac-β-Bu

Canonical SMILES

CC1CC(=O)O1

Monomer for Biodegradable Polymer Production:

  • Polyhydroxybutyrate (PHB) Synthesis: Beta-butyrolactone acts as a crucial monomer for the production of the biodegradable polymer polyhydroxybutyrate (PHB) through a process called ring-opening polymerization [].
  • Racemic vs. Natural PHB: While β-butyrolactone readily polymerizes, the resulting PHB is racemic, meaning it lacks the specific stereochemistry found in natural PHB. This difference impacts the polymer's material properties like strength and degradation behavior, making it inferior to naturally sourced PHB [].

Organic Synthesis Building Block:

  • Versatile Reactant: Beta-butyrolactone's cyclic structure and reactive ester group make it a valuable building block in various organic synthesis reactions. Its participation in such reactions allows for the creation of more complex molecules with diverse functionalities [].

Research Applications in Specific Fields:

Beyond these general applications, β-butyrolactone finds use in specific scientific research areas, including:

  • Biomedical Research: Studies explore the potential of β-butyrolactone derivatives for applications in drug delivery and biomarker development [, ].
  • Material Science: Research investigates the use of β-butyrolactone in the development of biocompatible materials and polymers with unique properties [, ].

Beta-Butyrolactone is a cyclic ester, specifically an intramolecular carboxylic acid ester derived from 3-hydroxybutanoic acid. It is characterized by its colorless liquid form and is recognized for its distinctive odor reminiscent of butterscotch. This compound plays a significant role in organic chemistry and material science, particularly in the synthesis of biodegradable polymers. Beta-Butyrolactone is produced as a racemic mixture during chemical synthesis and is commonly utilized as a monomer for the production of polyhydroxyalkanoates, such as poly(3-hydroxybutyrate), which are valued for their biodegradability and potential applications in bioplastics .

, particularly polymerization processes. Key reactions include:

  • Ring-Opening Polymerization: Beta-Butyrolactone can undergo ring-opening polymerization in the presence of catalysts such as trifluoromethanesulfonic acid, leading to well-defined poly(beta-butyrolactone) with controlled molecular weights .
  • Hydrolysis: The compound can be hydrolyzed in aqueous conditions, yielding 3-hydroxybutanoic acid. This reaction has been studied extensively to understand the mechanisms involved .
  • Acylation Reactions: Beta-Butyrolactone can also react selectively via O-acyl bond cleavage, allowing for the formation of block copolymers when combined with other monomers .

Several methods exist for synthesizing beta-butyrolactone:

  • Addition Reaction: The compound can be synthesized by adding ethanal to ethenone (ketene) in the presence of montmorillonite clay, achieving yields of approximately 63% .
  • Hydrogenation: Diketene can be hydrogenated over a palladium catalyst to produce beta-butyrolactone with yields reaching up to 93% .
  • Asymmetric Hydrogenation: Using ruthenium-based catalysts allows for the enantioselective production of optically active beta-butyrolactone, achieving high enantiomeric excess .

Research on beta-butyrolactone interactions focuses on its reactivity with nucleophiles and its behavior in polymerization processes. Studies have shown that beta-butyrolactone reacts less vigorously than other lactones like beta-propiolactone but exhibits unique selectivity in ring-opening reactions when catalyzed appropriately . The interactions also extend to biological systems where it influences neurotransmitter dynamics.

Beta-Butyrolactone shares structural similarities with several other lactones and cyclic esters. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Gamma-ButyrolactoneCyclic EsterMore reactive than beta-butyrolactone; used in GHB synthesis.
Beta-PropiolactoneCyclic EsterHighly reactive; often used in nucleophilic addition reactions.
Delta-ValerolactoneCyclic EsterLess commonly studied; used primarily in organic synthesis.

Beta-butyrolactone's uniqueness lies in its balance between reactivity and stability, making it suitable for both polymerization and biological applications while being less reactive than its analogs like beta-propiolactone .

Physical Description

Beta-butyrolactone is a clear colorless liquid with an acetone-like odor. (NTP, 1992)

XLogP3

0.3

Boiling Point

160 to 163 °F at 29 mm Hg (NTP, 1992)

Flash Point

140 °F (NTP, 1992)

Density

1.0555 at 68 °F (NTP, 1992)

Melting Point

-46.3 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.5 mm Hg at 108 °F ; 5.5 mm Hg at 124° F; 18.5 mm Hg at 163° F (NTP, 1992)

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3068-88-0
36536-46-6

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

2-Oxetanone, 4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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